
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a methyl group on the benzofuran ring, along with the amine group, makes this compound particularly interesting for research in medicinal chemistry.
Preparation Methods
The synthesis of 1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine typically involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist or partial agonist of the 5-HT2C receptor, which plays a role in regulating neurotransmitter release and modulating various physiological processes. The compound’s effects on these receptors can influence mood, cognition, and behavior, making it a potential candidate for treating psychiatric disorders .
Comparison with Similar Compounds
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as:
1-(5-Methylbenzofuran-2-yl)-2-methylpropan-1-amine: Lacks the bromine atom, which may result in different biological activity and receptor affinity.
1-(7-Chloro-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine: The chlorine atom may confer different chemical reactivity and pharmacological properties.
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-ethylpropan-1-amine: The ethyl group instead of the methyl group can alter the compound’s lipophilicity and metabolic stability.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and its potential impact on biological activity.
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(7-bromo-5-methyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrNO/c1-7(2)12(15)11-6-9-4-8(3)5-10(14)13(9)16-11/h4-7,12H,15H2,1-3H3 |
InChI Key |
WXMNIJOGNLXOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=C2)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
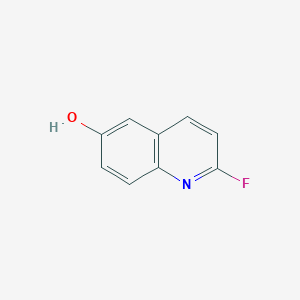
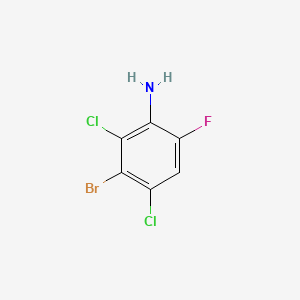

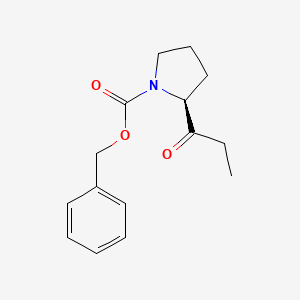
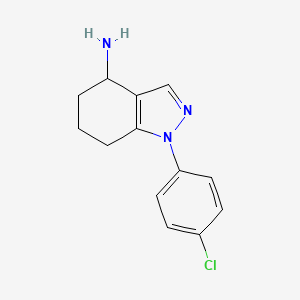
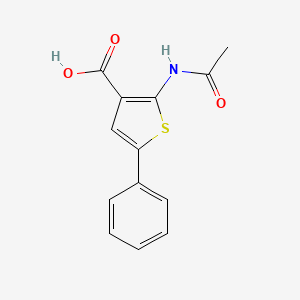
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
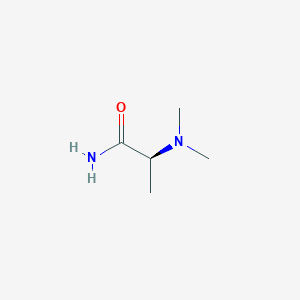
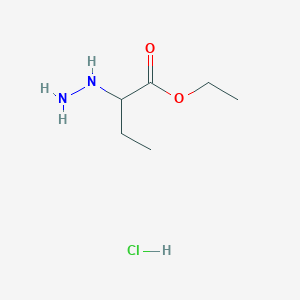
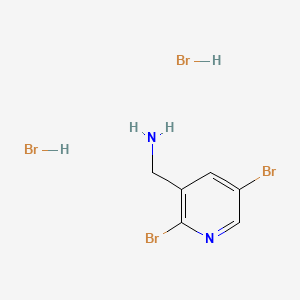
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

